molecular formula C20H15F3N2O2 B3141110 N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 478078-23-8

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3141110
CAS No.: 478078-23-8
M. Wt: 372.3 g/mol
InChI Key: UFKSEFGSSKDGAV-UHFFFAOYSA-N
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Description

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at the carboxamide position and a 3-(trifluoromethyl)benzoyl group at the 4-position. Its molecular structure combines lipophilic (benzyl, trifluoromethyl) and hydrogen-bonding (carboxamide) motifs, making it relevant for medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-7-14(9-16)18(26)15-10-17(24-12-15)19(27)25-11-13-5-2-1-3-6-13/h1-10,12,24H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKSEFGSSKDGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150055
Record name N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478078-23-8
Record name N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478078-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with N-benzyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl or pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrrole Core

N-Substituent Modifications
  • N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS 478064-59-4): Differs in the N-substituent (3-methoxypropyl vs. benzyl). Molecular weight: 354.32 g/mol (vs. ~372 g/mol for the benzyl variant).
  • N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Replaces the trifluoromethylbenzoyl with a 4-methoxybenzoyl group.
Acyl Group Modifications
  • 1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) :

    • Features a p-nitrophenyl-oxadiazole group instead of trifluoromethylbenzoyl.
    • Higher polarity due to the nitro group, impacting solubility and electronic properties .
  • N-Cyclopropyl-3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide (131) :

    • Substitutes the benzoyl group with a trifluoromethyl-indazole moiety.
    • Lower synthetic yield (13%) compared to analogs with simpler acyl groups, highlighting synthetic challenges with bulkier substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Purity (%)
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide ~372 (estimated) Trifluoromethyl, benzyl N/A
N-(3-Methoxypropyl) analog 354.32 Trifluoromethyl, methoxypropyl ≥95
28b (Oxadiazole derivative) 395.35 (calculated) Nitrophenyl, oxadiazole Not specified

The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while benzyl vs. methoxypropyl substituents modulate lipophilicity .

Commercial and Research Relevance

  • Imidazolylpropyl derivatives : Multiple suppliers (e.g., 4 suppliers for N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide), indicating broader research interest .
  • Indazolyl derivatives : Low yields (13–45%) may restrict large-scale applications compared to the benzyl variant .

Biological Activity

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS No. 478078-23-8) is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring and a trifluoromethyl group. The molecular formula is C20_{20}H15_{15}F3_{3}N2_{2}O2_{2} with a molar mass of approximately 372.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, thereby modulating their functions and leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, related pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that compounds within this class may serve as effective leads for developing new antibacterial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study on related compounds indicated that certain pyrrole derivatives exhibited cytotoxic effects against various cancer cell lines, including Jurkat and HT29 cells . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance cytotoxicity, indicating that modifications to the compound could lead to improved efficacy against cancer cells.

Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialActive against S. aureus and E. coli
AnticancerCytotoxic effects on Jurkat and HT29 cells

Study 1: Antibacterial Activity Evaluation

In a comparative study, several pyrrole derivatives were evaluated for their antibacterial properties. This compound was included in a panel of compounds tested against standard bacterial strains. The results indicated that this compound exhibited promising activity comparable to established antibiotics such as ciprofloxacin, particularly against gram-positive bacteria .

Study 2: Anticancer Efficacy

Another research effort focused on the anticancer properties of this compound. The compound was tested in vitro on various cancer cell lines, where it demonstrated significant growth inhibition. Molecular dynamics simulations suggested that the compound interacts with target proteins through hydrophobic contacts, highlighting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regioselectivity of acylation (e.g., C4 substitution on pyrrole) and benzyl group integration (δ 4.5–5.0 ppm for CH₂).
  • HRMS (ESIMS) : Verify molecular ions (e.g., [M+H]⁺ for C₂₁H₁₆F₃N₂O₂ requires m/z 385.1162) .
  • HPLC/SFC : Assess purity (>95%) and enantiomeric excess (>99% for resolved isomers) .

Q. Advanced

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve conformational ambiguities, such as the orientation of the trifluoromethyl group relative to the benzoyl ring .
  • DFT calculations : Predict electronic effects of the CF₃ group on reactivity and spectroscopic properties .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core modifications : Replace the benzyl group with heteroaryl (e.g., pyridyl in ) or alkylamines to probe steric/electronic effects .
  • Trifluoromethyl bioisosteres : Substitute CF₃ with SF₅ or OCF₃ to modulate lipophilicity (logP) and metabolic stability .
  • Biological assays : Screen analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR to quantify binding affinities .

Example Protocol:

Synthesize analogs via parallel synthesis (e.g., 96-well plate format).

Characterize purity via UPLC-MS.

Test in vitro potency (IC₅₀) and ADME properties (e.g., microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Reactant of Route 2
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N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

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